3'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
The compound "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the chlorination of phenolic compounds and the synthesis of chlorinated aromatic ketones are relevant to understanding the potential reactivity and synthesis pathways for "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds is a common theme in the provided papers. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts with a halogenated propiophenone, which undergoes bromination, amination, cyclization, and acidification to yield the target compound . Similarly, the chlorination of 2-tert-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones, indicating that halogenation reactions are a key step in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone".
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone was determined, showing the orientation of the substituents around the central propenone group . This information is crucial for understanding the molecular geometry and electronic distribution in "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone".
Chemical Reactions Analysis
The chemical reactivity of chlorinated aromatic ketones can be inferred from the reactions described in the papers. The chlorination of phenolic compounds leads to various chlorinated products, indicating that the presence of chlorine can significantly alter the reactivity of the molecule . Additionally, the formation of hydrogen-bonded dimers in carboxylic acid groups and the use of weak C-H...A interactions in crystal packing are noted, which could influence the reactivity of "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" in solid-state or in solution .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" are not directly reported, the properties of similar compounds can provide valuable insights. For example, the crystal packing, hydrogen bonding, and conformational differences observed in related compounds affect their melting points, solubility, and stability . The presence of halogen atoms, particularly chlorine, is known to influence the density and refractive index of the compounds .
Scientific Research Applications
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Synthesis of Chiral Selectors
- Field : Chemistry
- Application : The compound is used in the synthesis of chiral selectors based on cellulose 2,3-bis (3,5-dimethylphenyl carbamate)-6- (α-phenylethyl carbamate) .
- Method : The synthesis involves carbonate aminolysis and isocyanate chemistry. The process includes oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis .
- Results : The synthesized chiral selectors were characterized by ATR-FTIR, solid-state NMR, GPC, and elemental analysis. The enantioseparation performance of the chiral selectors was studied and compared to cellulose tris (3,5-dimethylphenyl carbamate) as a reference .
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Anticancer Activity
- Field : Biomedical Research
- Application : A compound similar to “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” has been found to have anticancer activity .
- Method : The compound was tested for its ability to inhibit Dishevelled 1 (DVL1), a protein involved in the WNT/β-catenin pathway, which is often dysregulated in cancer .
- Results : The compound was found to inhibit DVL1 with an EC50 of 0.49 ± 0.11 μM and inhibited the growth of HCT116 cells that did not present the APC mutation with an EC50 value 7.1 ± 0.6 μM .
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Chiral Stationary Phase in HPLC
- Field : Analytical Chemistry
- Application : A compound related to “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” has been used to create a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .
- Method : The compound was used to partially substitute 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles .
- Results : The new CSP was successfully synthesized and applied in HPLC under normal-phase, reversed-phase, and polar organic conditions .
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Synthesis of (S)-3-chloro-1-phenylpropanol
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Synthesis of 1-(3-Chlorophenyl)-1-phenyl-1-propanol
- Field : Organic Chemistry
- Application : The compound can be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol .
- Method : The synthesis involves phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .
- Results : The product, 1-(3-Chlorophenyl)-1-phenyl-1-propanol, is obtained .
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Synthesis of (S)-Dapoxetine
- Field : Pharmaceutical Chemistry
- Application : “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” can be used in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor .
- Method : The synthesis method is not specified in the source .
- Results : The product, (S)-Dapoxetine, is obtained .
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Synthesis of Chiral Drug Compounds
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Enzymatic Catalysis
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Chiral Stationary Phase for Multi-mode HPLC
- Field : Analytical Chemistry
- Application : A compound related to “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” has been used to create a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .
- Method : The compound was used to partially substitute 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles .
- Results : The new CSP was successfully synthesized and applied in HPLC under normal-phase, reversed-phase, and polar organic conditions .
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Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVLNFFAIKXADM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644733 | |
Record name | 1-(3-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898753-36-1 | |
Record name | 1-(3-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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